molecular formula C₉¹³CH₁₁D₂N₅O B1141259 trans-Zeatin-13C,d2 CAS No. 1287206-71-6

trans-Zeatin-13C,d2

Cat. No.: B1141259
CAS No.: 1287206-71-6
M. Wt: 222.25
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Description

trans-Zeatin-13C,d2 is a stable isotope-labeled analog of the highly active cytokinin phytohormone, trans-zeatin. This compound is an essential internal standard for the accurate and sensitive quantification of endogenous trans-zeatin and its metabolites in complex biological samples using mass spectrometry-based techniques such as LC-MS/MS. Its application is critical in plant biology research, where it helps elucidate the role of trans-zeatin in fundamental processes like seed development and sink strength establishment , as well as in the sequential growth of multiple leaves in species like Amorphophallus muelleri . Beyond phytochemistry, this labeled standard enables precise investigation into the promising therapeutic potential of trans-zeatin. Research indicates that trans-zeatin can block amyloid-beta (Aβ) aggregation and inhibit acetylcholinesterase activity in models of Alzheimer's disease, and in Parkinson's disease, it suppresses JNK/P38 phosphorylation to mitigate Bax-mediated apoptosis and inhibit caspase 3/7 activation . The use of this compound corrects for analyte loss during sample preparation and ion suppression during analysis, ensuring high-quality, reliable data in these advanced research applications.

Properties

CAS No.

1287206-71-6

Molecular Formula

C₉¹³CH₁₁D₂N₅O

Molecular Weight

222.25

Synonyms

2E)-2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol-13C,d2;  6-(4-Hydroxy-3-methyl_x000B_-trans-2-butenylamino)purine-13C,d2;  N6-(4-Hydroxy-3-methyl-trans-2-butenyl)_x000B_adenine-13C,d2;  ZT-13C,d2;  ZTA-13C,d2;  Zeatin-13C,d2;  (E)-Zeatin-13C,d2;  Zeatine-13C,d2; 

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Trans Zeatin 13c,d2

Methodologies for Controlled Incorporation of Carbon-13 (13C) and Deuterium (B1214612) (d2) Isotopes

The introduction of stable isotopes such as Carbon-13 (¹³C) and Deuterium (D or ²H) into the trans-zeatin (B1683218) molecule is achieved through strategic synthetic routes that utilize isotopically enriched starting materials. The labeling pattern, specifically with one ¹³C and two deuterium atoms, requires a multi-step approach where different parts of the final molecule are built from labeled precursors.

In vivo labeling techniques, while powerful for studying metabolic fluxes, are less controlled for producing a specific isotopologue like trans-Zeatin-13C,d2. For instance, incubating plants in media enriched with deuterium oxide (D₂O) leads to broad deuterium incorporation across various metabolites, including cytokinins. mdpi.comnih.govfrontiersin.orgpnas.orgmdpi.com This method is excellent for tracing biosynthetic pathways but not for creating a precise, quantitatively useful standard. nih.govpnas.org

Therefore, chemical synthesis is the required method. This involves the use of precursors where the desired atoms have been replaced with their heavy isotopes. For this compound, this typically means the purine (B94841) ring system or the side chain is constructed using labeled building blocks. The dual labeling with both ¹³C and D allows for a distinct mass shift from the natural compound, which is highly advantageous for mass spectrometry-based quantification, minimizing potential interference from natural isotopes.

Precursor Chemistry and Stereoselective Synthesis Pathways for Labeled trans-Zeatin

The synthesis of trans-Zeatin, and by extension its labeled analogues, hinges on the stereospecific construction of the (E)-4-amino-2-methylbut-2-enol side chain and its subsequent coupling to the purine core. nih.gov The "trans" designation refers to the stereochemistry of the side-chain double bond, which is crucial for biological activity.

A common synthetic strategy involves the reaction of 6-chloropurine (B14466) with a pre-formed, stereochemically pure, and isotopically labeled side-chain amine. google.com The synthesis of this side-chain is a key challenge. One established route starts from materials like tiglic acid to ensure the correct 'trans' geometry. nih.gov Alternative patented methods describe the synthesis of (E)-2-(4-hydroxy-3-methyl-2-butenyl)-1H-isoindole-1,3(2H)-dione as a key intermediate, which can then be deprotected and coupled with 6-chloropurine. google.com

To create trans-Zeatin-¹³C,d₂, the labeling can be introduced in either the purine ring or the side chain.

Labeling the Purine Core : Synthesizing the 6-chloropurine precursor with ¹³C atoms. This has been demonstrated for other labeled purines. royalsocietypublishing.org

Labeling the Side Chain : The deuterium atoms are typically incorporated into the side chain. For example, using a deuterated reducing agent at a specific step in the synthesis of the 4-amino-2-methylbut-2-enol precursor can introduce the d2 label. The ¹³C atom could be incorporated at the methyl group or another position on the side chain from a labeled starting material. lgcstandards.com

The final step is the condensation reaction between the labeled 6-chloropurine and the labeled side-chain amine, often carried out in a solvent like butan-1-ol with a base such as triethylamine (B128534) to yield the target molecule. chemicalbook.com

Characterization of Isotopic Purity and Enrichment Levels

Confirming the identity, isotopic purity, and enrichment level of the final product is critical for its function as an analytical standard. This is primarily accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). rsc.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. The mass of this compound will be higher than that of unlabeled trans-zeatin (exact mass ~219.11) due to the presence of the heavier isotopes. lgcstandards.com High-resolution mass spectrometry provides an exact mass measurement, which can confirm the elemental formula and verify that the correct number of ¹³C and D atoms have been incorporated. royalsocietypublishing.orgrsc.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can help confirm the location of the labels. annualreviews.orgcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of the isotopic labels within the molecule and for quantifying the level of enrichment. nih.govnih.gov

¹H NMR: Can show the absence of signals where deuterium atoms have replaced protons.

¹³C NMR: Can confirm the position of the ¹³C enrichment.

²H NMR: Directly detects the presence and location of deuterium.

By comparing the integration of signals from the labeled and any remaining unlabeled species in the NMR spectra, a quantitative measure of isotopic enrichment can be calculated. omicronbio.com This ensures the standard is reliable for quantitative isotope dilution analysis. rsc.orgomicronbio.com

Production Scales and Commercial Availability of Certified Standards

trans-Zeatin-¹³C,d₂ is not produced on an industrial scale but is synthesized in small quantities, typically in the milligram range, for use as an analytical standard. lgcstandards.com Its primary application is in research and analytical laboratories that perform quantitative analysis of phytohormones. annualreviews.orguni-goettingen.de

Certified reference material (CRM) suppliers offer this compound with a certificate of analysis that specifies its chemical and isotopic purity, and enrichment level, as determined by the methods described above. lgcstandards.com The availability of such standards is essential for the accuracy and reproducibility of plant hormone analysis, enabling researchers to perform isotope dilution mass spectrometry. annualreviews.orgresearchgate.net This analytical technique, where a known amount of the labeled standard is added to a sample, is considered the gold standard for quantifying endogenous plant hormones due to its high precision and accuracy. uni-goettingen.deresearchgate.net

Advanced Analytical Methodologies for Trans Zeatin 13c,d2 Quantification and Profiling

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Phytohormone Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for the quantitative analysis of phytohormones due to its high accuracy and precision. researchgate.net The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, trans-Zeatin-¹³C,d₂, to a sample at the earliest stage of preparation. researchgate.net This labeled compound serves as an internal standard (IS).

The internal standard, being chemically identical to the endogenous analyte (unlabeled trans-Zeatin), experiences the same physical and chemical losses throughout the extraction, purification, and analysis processes. researchgate.net Mass spectrometry is then used to measure the ratio of the endogenous analyte to the added labeled internal standard. researchgate.net Because the amount of the internal standard is known, the absolute quantity of the endogenous analyte in the original sample can be calculated with high accuracy, effectively correcting for matrix effects and procedural losses. researchgate.netplos.org The use of stable isotopes ensures that the internal standard and the analyte co-elute chromatographically and exhibit similar ionization efficiencies, which are crucial for reliable quantification. plos.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing phytohormones, offering high sensitivity and selectivity. frontiersin.orgresearchgate.net The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the reliable quantification of low-concentration analytes like cytokinins from complex plant matrices. frontiersin.orgresearchgate.net

Optimized Sample Preparation and Extraction Techniques from Diverse Plant Tissues

The accurate quantification of trans-Zeatin (B1683218) begins with meticulous sample preparation and extraction. Plant tissues are typically flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity and preserve the in vivo hormonal profile. researchgate.net

A common extraction procedure involves the use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This may include homogenization of the frozen tissue followed by extraction with an organic solvent, often an acidified methanol (B129727) or acetonitrile (B52724) solution, to efficiently solubilize the cytokinins. protocols.iof1000research.com For instance, a cold 50% acetonitrile solution can be used for extraction. protocols.io

Subsequent purification steps are often necessary to remove interfering compounds from the complex plant matrix. Solid-phase extraction (SPE) is a widely employed technique for this purpose. protocols.ionih.gov Mixed-mode SPE cartridges, such as Oasis MCX which have both reversed-phase and ion-exchange properties, can effectively separate cytokinins from other classes of phytohormones and matrix components. nih.gov A typical protocol might involve eluting auxins and gibberellins (B7789140) with methanol, followed by the elution of cytokinin nucleotides with an ammonia (B1221849) solution, and finally, cytokinin nucleobases and nucleosides (including trans-Zeatin) with ammoniated methanol. nih.gov

Chromatographic Separation Parameters (e.g., Ultra-Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC) Stationary and Mobile Phases, Gradient Elution)

Chromatographic separation is a critical step to resolve trans-Zeatin from its isomers (like cis-Zeatin) and other related cytokinin compounds, as they can have identical masses and produce similar fragments in the mass spectrometer. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) systems are frequently used due to their ability to provide rapid and high-resolution separations. mdpi.comoup.com

Reversed-phase C18 columns are the most common stationary phase for cytokinin analysis. mdpi.commdpi.comoup.com The separation is achieved by gradient elution using a binary mobile phase system. Common mobile phases consist of an aqueous component (A) and an organic component (B), both often modified with an acid like formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

An example of a UPLC gradient for cytokinin separation might involve a linear gradient of methanol (B) in 15 mM ammonium (B1175870) formate (B1220265) (pH 4.0) (A) at a flow rate of 0.25 mL/min. oup.com Another approach could use 0.06% acetic acid in water (A) and 0.06% acetic acid in methanol (B) with a gradient from 1% to 70% B. nih.gov The column temperature is also an important parameter, often maintained around 40-50°C to ensure reproducible retention times. oup.comfrontiersin.org

Interactive Data Table: Example UPLC Parameters for Cytokinin Separation

ParameterSetting 1Setting 2Setting 3
Column Waters ACQUITY UPLC BEH C18Waters Acquity UPLC BEH C18Accucore C18
Dimensions 2.1 x 50 mm, 1.7 µm2.1 x 100 mm, 1.7 µm2.6 µm
Mobile Phase A 15 mM Ammonium Formate (pH 4.0)0.06% Acetic Acid in Water1-100% Methanol Gradient
Mobile Phase B Methanol0.06% Acetic Acid in MethanolN/A
Flow Rate 0.25 mL/min0.35 mL/min0.5 mL/min
Column Temp. 40°C30°C4°C
Gradient 10% B to 50% B in 8 minSee reference for detailsLinear gradient over 10 min
Reference oup.com mdpi.com protocols.io

Mass Spectrometric Detection Settings (e.g., Electrospray Ionization (ESI) Parameters, Multiple Reaction Monitoring (MRM) Transitions, Collision Energies, Retention Time Management)

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass spectrometer, is the preferred detection method for its high selectivity and sensitivity. mpg.de Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of cytokinins, including trans-Zeatin. oup.com

The most specific detection mode is Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of trans-Zeatin. This ion is then fragmented in the collision cell (q2) by collision-induced dissociation (CID). The third quadrupole (Q3) is set to monitor a specific product ion that is characteristic of the analyte. oup.com For trans-Zeatin, a common MRM transition is the fragmentation of the precursor ion to a product ion corresponding to the loss of the side chain. oup.com For the labeled internal standard, trans-Zeatin-¹³C,d₂, the precursor and product ions will have a mass shift corresponding to the number of incorporated stable isotopes.

The optimization of MS parameters such as cone voltage and collision energy is crucial for maximizing the signal intensity for each specific MRM transition. oup.com Retention time management is also critical to ensure that the correct peaks are being integrated, especially when dealing with isomers. plos.org

Interactive Data Table: Example MRM Transitions for trans-Zeatin Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)NoteReference
trans-Zeatin 220.1136.1[M+H]⁺ and characteristic fragment oup.com
trans-Zeatin-¹³C,d₂ VariesVariesMass shift due to labeling standardpharm.cn
cis-Zeatin (B600781) 225141Different fragmentation from labeled trans-Zeatin oup.com

Note: The exact m/z values for trans-Zeatin-¹³C,d₂ will depend on the specific labeling pattern.

Data Acquisition and Processing Software for Quantitative Analysis

Specialized software is used for both data acquisition and processing. mdpi.com Software packages like MassLynx (Waters), Analyst (SCIEX), and Xcalibur (Thermo Fisher Scientific) are used to control the LC-MS/MS instrument, set up the analytical methods, and acquire the raw data. mdpi.comprotocols.iooup.com

For quantitative analysis, these platforms or dedicated quantitative software like MultiQuant (SCIEX) or TargetLynx (Waters) are used. frontiersin.orgnih.gov The software automatically detects and integrates the chromatographic peaks for the MRM transitions of both the endogenous analyte and the internal standard. researchgate.net It then calculates the peak area ratio and, using a calibration curve, determines the concentration of the analyte in the sample. protocols.io The calibration curve is typically generated by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. plos.org

Method Validation and Quality Assurance Criteria

To ensure the reliability and comparability of results, the analytical method must be thoroughly validated. frontiersin.orgmpg.de Method validation involves assessing several key parameters as recommended by regulatory bodies like the FDA or EMEA. researchgate.netmpg.de

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. nih.gov

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOD is often defined as a signal-to-noise ratio (S/N) of 3, while the LOQ is an S/N of 10. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments using spiked samples. Precision is the degree of agreement among individual measurements and is typically expressed as the relative standard deviation (RSD). frontiersin.orgnih.gov

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. frontiersin.org

Recovery: The efficiency of the extraction process, calculated by comparing the amount of analyte measured in a spiked sample to the amount in a non-spiked sample. nih.gov

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte. These effects can be assessed by comparing the response of the analyte in a pure solvent to its response in a sample matrix. The use of a stable isotope-labeled internal standard like trans-Zeatin-¹³C,d₂ is the most effective way to compensate for matrix effects. plos.orgfrontiersin.org

A pooled biological quality control (PBQC) sample, created by mixing equal aliquots of several experimental samples, is often analyzed throughout the analytical run to monitor the performance and stability of the method. nih.gov

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation for the quantification of trans-Zeatin using an internal standard like trans-Zeatin-13C,d2 involves establishing the linear range of the assay and its sensitivity. Linearity is determined by analyzing a series of calibration standards at different concentrations. The response of the instrument is plotted against the known concentration of the analyte, and a linear regression is applied. The coefficient of determination (R²) is calculated to assess the fit of the data to the linear model, with values greater than 0.99 being desirable.

The Limit of Detection (LOD) represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for analyzing trace amounts of phytohormones in plant tissues.

Research in the field has established robust validation parameters for cytokinin analysis. For instance, studies using advanced LC-MS/MS platforms demonstrate a broad linear dynamic range for cytokinin quantification, often spanning from 0.1 pg/mL to 10,000 pg/mL. creative-proteomics.com In one specific example of zeatin analysis, a calibration curve was constructed using six concentration levels, from 1 to 30 ng/mL, which yielded a coefficient of determination (R²) of 0.998. semanticscholar.org The lower limit of quantification can be as low as 0.1 pg/g of fresh weight, allowing for ultra-sensitive detection. creative-proteomics.com

Table 1: Linearity and Sensitivity Parameters for Zeatin Quantification

ParameterFindingSource(s)
Linear Dynamic Range 0.1 pg/mL to 10,000 pg/mL creative-proteomics.com
Coefficient of Determination (R²) > 0.998 creative-proteomics.comsemanticscholar.org
Limit of Quantification (LOQ) As low as 0.1 pg/g fresh weight creative-proteomics.com

Assessment of Analytical Recovery, Repeatability, and Reproducibility

The use of an internal standard such as this compound is paramount for assessing and correcting for the loss of the target analyte during the extensive sample preparation process. This process often includes solid-phase extraction and purification steps. researchgate.netnih.gov The recovery of the method is determined by adding a known quantity of the internal standard to the sample at the very beginning of the extraction procedure. By comparing the final signal of the internal standard to that of a standard solution, the percentage of analyte lost during processing can be calculated and used to correct the final quantified amount of endogenous trans-Zeatin.

Repeatability (intra-assay precision) and reproducibility (inter-assay precision) are measures of the method's consistency. Repeatability is assessed by analyzing the same sample multiple times within a single analytical run, while reproducibility is determined by analyzing the sample on different days or by different operators. The precision is typically expressed as the coefficient of variation (CV), which should be as low as possible. Advanced analytical methods for zeatin analysis report high precision, with intra-assay CVs consistently below 8%. creative-proteomics.com

Table 2: Precision Parameters for Zeatin Quantification

ParameterMeasureFindingSource(s)
Repeatability Intra-Assay Coefficient of Variation (CV)< 8% creative-proteomics.com
Reproducibility Inter-Assay Coefficient of Variation (CV)Data not available in provided sources

Integration with Complementary Analytical Platforms (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

While liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for phytohormone analysis, in part because it can often be performed without chemical derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and complementary technique. springernature.com GC-MS is a highly specific and sensitive physicochemical technique used for the identification and quantification of volatile and semi-volatile compounds, including various plant hormones. springernature.comcreative-proteomics.com

For cytokinins like trans-Zeatin to be analyzed by GC-MS, they must first undergo a derivatization step to increase their volatility. ashs.org A common approach is the creation of trimethylsilyl (B98337) (TMS) derivatives. ashs.org The use of isotopically labeled internal standards is also crucial in GC-MS analysis to ensure accuracy. oup.comnih.gov The electron impact (EI) ionization typically used in GC-MS generates highly specific and reproducible mass spectrometric fragmentation patterns that serve as a reliable criterion for identification. springernature.com Therefore, GC-MS can be used as a confirmatory technique alongside LC-MS to provide orthogonal verification of the presence and quantity of cytokinins in a sample.

Application of Trans Zeatin 13c,d2 in Elucidating Cytokinin Biosynthesis and Metabolism

Tracing the Adenosine Phosphate-Isopentenyltransferase (IPT) Pathway.nih.govnih.govoup.combiorxiv.org

The primary route for de novo synthesis of trans-Zeatin (B1683218) (tZ) is the isopentenyltransferase (IPT) pathway. frontiersin.orgontosight.ai This pathway begins with the synthesis of isopentenyladenine (iP)-type cytokinins, which are subsequently converted to tZ-type cytokinins. frontiersin.orgbiorxiv.org The use of labeled precursors is essential for tracing the flow of molecules through this multi-step process.

Isopentenyltransferases (IPTs) catalyze the initial and rate-limiting step in cytokinin biosynthesis. researchgate.netresearchgate.net These enzymes attach a prenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenine (B156593) nucleotide (ATP, ADP, or AMP), forming iP-type cytokinin nucleotides (iPRPs). nih.govfrontiersin.orgfrontiersin.org In Arabidopsis, the IPT family includes ATP/ADP IPTs (AtIPT1, 3, 4-8) which are responsible for the bulk of cytokinin synthesis. researchgate.net Studies using labeled precursors have demonstrated that the DMAPP used for tZ biosynthesis is primarily derived from the plastid-localized methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net By supplying a system with labeled DMAPP precursors and analyzing the incorporation of the label into iPRPs and subsequent products, researchers can quantify the rate of de novo synthesis and identify the specific IPTs involved under various physiological conditions, such as nitrogen availability. oup.complantae.org

The conversion of iP-type cytokinins to tZ-type cytokinins is a critical hydroxylation step catalyzed by cytochrome P450 monooxygenases, specifically the CYP735A subfamily. nih.govbiorxiv.orgnih.gov These enzymes trans-hydroxylate the isopentenyl side chain of iP nucleotides (iPRPs) to produce tZ nucleotides (tZRPs). nih.govbiorxiv.orgoup.com Experiments in Arabidopsis and rice have confirmed that CYP735A1 and CYP735A2 (in Arabidopsis) and CYP735A3 and CYP735A4 (in rice) are essential for tZ biosynthesis. nih.govnih.govresearchgate.net The use of labeled iPRPs allows for direct in vitro and in vivo assays of CYP735A activity. By monitoring the conversion of labeled iP nucleotides to labeled tZ nucleotides, researchers can characterize the substrate specificity and kinetic properties of these enzymes. nih.gov Such experiments have shown that CYP735As preferentially utilize iP nucleotides over the free base or nucleoside forms. nih.gov

Enzyme FamilySpecific Enzymes (Examples)Function in tZ Biosynthesis
Isopentenyltransferase (IPT) AtIPT1, AtIPT3, AtIPT5 (Arabidopsis)Catalyzes the initial rate-limiting step: the addition of a prenyl group to adenine nucleotides to form iP ribotides (iPRPs). nih.govfrontiersin.orgresearchgate.net
Cytochrome P450 Monooxygenase CYP735A1, CYP735A2 (Arabidopsis); CYP735A3, CYP735A4 (Rice)Catalyzes the trans-hydroxylation of the prenyl side chain of iPRPs to form tZ ribotides (tZRPs). nih.govbiorxiv.orgresearchgate.net
LONELY GUY (LOG) LOG family enzymesCatalyzes the final activation step: the direct conversion of cytokinin nucleotides (tZRPs) to the active free-base form (tZ). biorxiv.orgresearchgate.netfrontiersin.org

Investigating the Role of Isopentenyltransferases (IPTs) in de novo Synthesis

Contribution of the tRNA-Isopentenyltransferase Pathway to trans-Zeatin Pools.nih.govnih.govoup.combiorxiv.org

Besides the de novo IPT pathway, cytokinins can also be formed through the degradation of transfer RNA (tRNA). slu.senih.gov This pathway involves tRNA-isopentenyltransferases (tRNA-IPTs), such as AtIPT2 and AtIPT9 in Arabidopsis, which modify adenine residues at a specific position in the anticodon loop of certain tRNAs. nih.govresearchgate.net The subsequent degradation of this modified tRNA releases cytokinin molecules. biorxiv.org This pathway was historically thought to be the primary source of cis-Zeatin (B600781) (cZ) because the isopentenylation of tRNA is typically followed by cis-hydroxylation. nih.gov However, studies have shown that the tRNA pathway can also yield tZ, although often at much lower levels than cZ. oup.comnih.gov Isotope labeling studies have been crucial in distinguishing the contributions of the de novo and tRNA degradation pathways. For instance, research in Arabidopsis using 13C-labeled precursors demonstrated that the prenyl side chain of tZ is mainly produced via the plastidial MEP pathway (consistent with de novo synthesis), while a significant portion of the cZ prenyl group originates from the cytosolic mevalonate (B85504) (MVA) pathway, which supplies DMAPP for tRNA modification. nih.gov

Analysis of trans-Zeatin Degradation and Inactivation Pathways.nih.govnih.govoup.comnih.gov

The concentration of active cytokinins is tightly controlled not only by synthesis but also by degradation and conjugation. ontosight.aioup.com Trans-Zeatin-13C,d2 is an invaluable tool for studying these catabolic processes. By applying a known amount of labeled tZ to plant tissues or cell cultures, researchers can track its disappearance over time and identify the labeled metabolites that are formed. oup.commdpi.com

The primary mechanism for the irreversible degradation of cytokinins is catalyzed by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes. frontiersin.orgresearchgate.netnih.gov These enzymes cleave the N6-isoprenoid side chain from active cytokinins like tZ and iP, rendering them inactive. frontiersin.orgmdpi.comresearchgate.net Different CKX enzymes exhibit varying substrate preferences and are expressed in different tissues and at different developmental stages. nih.govnih.gov By incubating recombinant CKX proteins with this compound, scientists can determine the specific activity and affinity of each enzyme for tZ. For example, recombinant OsCKX11 from rice was shown to effectively catalyze the degradation of tZ. nih.gov In planta studies using labeled tZ can reveal the rate of degradation in wild-type versus mutant plants, clarifying the physiological role of specific CKX genes. mdpi.com

To temporarily inactivate cytokinins and regulate their homeostasis, plants conjugate them with sugar molecules, primarily glucose. nih.govnwafu.edu.cn This process is carried out by UDP-glucosyltransferases (UGTs). frontiersin.org Trans-Zeatin can be glucosylated at different positions, leading to distinct conjugates with different metabolic fates:

O-Glucosylation: The formation of O-glucosides (e.g., tZOG) at the hydroxyl group of the side chain is a reversible process. nih.gov These conjugates are considered inactive storage forms that are resistant to CKX degradation and can be hydrolyzed back to the active tZ form by β-glucosidase enzymes. frontiersin.orgnih.gov

N-Glucosylation: The attachment of glucose to the nitrogen atoms of the purine (B94841) ring (at the N7 or N9 position) forms N-glucosides (e.g., tZ7G, tZ9G). frontiersin.orgplos.org This modification has historically been considered an irreversible inactivation step. plos.org

The application of this compound to plant systems allows for the precise tracking of these conjugation pathways. Analysis by mass spectrometry can identify and quantify the various labeled glucoside products, revealing the dynamics of cytokinin inactivation and storage in response to developmental or environmental signals. frontiersin.org For example, studies have shown that exogenous tZ application leads to a rapid increase in N- and O-glucoside forms. frontiersin.org

Inactivation PathwayKey Enzymes (Family)Products Formed from trans-Zeatin (tZ)Metabolic Fate
Irreversible Degradation Cytokinin Oxidase/Dehydrogenase (CKX)Adenine + corresponding aldehydePermanent inactivation. frontiersin.orgnih.gov
Reversible Inactivation (Storage) O-Glucosyltransferases (ZOG1)trans-Zeatin-O-glucoside (tZOG)Can be reactivated to free tZ by β-glucosidases. nih.govnih.gov
Irreversible Inactivation N-Glucosyltransferases (UGT76C2)trans-Zeatin-7-glucoside (tZ7G), trans-Zeatin-9-glucoside (tZ9G)Considered a permanent inactivation pathway. frontiersin.orgplos.org

Role of Cytokinin Oxidases/Dehydrogenases (CKXs)

Elucidation of cis- vs. trans-Zeatin Interconversion and Distinct Biosynthetic Origins

The application of stable isotope-labeled compounds, including isotopologues of zeatin, has been fundamental in resolving long-standing questions regarding the biosynthesis and potential interconversion of its geometric isomers, cis-zeatin (cZ) and trans-zeatin (tZ). These isomers, while structurally similar, often exhibit different biological activities and are prevalent in different quantities across plant species and developmental stages. herts.ac.uknih.govnih.gov Tracer studies utilizing molecules like trans-Zeatin-¹³C,d₂ and other labeled precursors have provided direct evidence for largely separate biosynthetic pathways and limited direct isomerization. nih.govnih.gov

Historically, it was debated whether cis-zeatin was merely a precursor to the more active trans-form or if it arose from an independent route. Seminal research in Arabidopsis thaliana using ¹³C-labeled precursors clarified this by selectively labeling metabolites from the two major isoprenoid biosynthesis pathways: the plastidial methylerythritol phosphate (MEP) pathway and the cytosolic mevalonate (MVA) pathway. nih.govresearchgate.net The findings from these labeling experiments, analyzed via liquid chromatography-mass spectrometry, demonstrated that the prenyl side chain of trans-zeatin is primarily synthesized through the MEP pathway. nih.govresearchgate.net In contrast, a significant portion of the prenyl group for cis-zeatin derivatives originates from the MVA pathway. nih.govresearchgate.net This pathway is associated with the prenylation of transfer RNA (tRNA), suggesting that the release of cis-zeatin occurs during tRNA turnover. nih.gov These distinct origins allow for the separate regulation of the levels of these two cytokinin isomers. nih.gov

Further investigations into the direct interconversion between the two isomers have been conducted using isotopically labeled zeatin derivatives. In studies on rice seedlings fed with [¹⁰¹³C,⁵¹⁵N]-labeled cis-zeatin riboside (cZR) and trans-zeatin riboside (tZR), researchers tracked the metabolic fate of each isomer. nih.gov The results indicated that while some conversion could occur, it represents a minor metabolic pathway in rice. nih.gov For instance, after applying labeled cZR, the most abundant labeled metabolites were cis-zeatin-O-glucoside and other cis-forms, with only minimal conversion to trans-forms. nih.gov Similarly, other studies using labeled zeatins in tobacco cells and oat leaf segments observed no cis-trans isomerization. oup.com The use of ring-labeled [¹³C₅]cis-zeatin was specifically developed to provide better resolution and accurately measure any potential interconversion, which was not detected in the analyzed samples. oup.com

Table 1: Key Research Findings on Zeatin Biosynthesis and Interconversion Using Isotope Labeling
OrganismLabeled Compound UsedKey FindingReference
Arabidopsis thaliana¹³C-labeled MEP and MVA pathway precursorsDemonstrated that the prenyl group of trans-zeatin originates mainly from the MEP pathway, while cis-zeatin's prenyl group comes from the MVA pathway. nih.govresearchgate.net
Rice (Oryza sativa)[¹⁰¹³C,⁵¹⁵N]cZR and [¹⁰¹³C,⁵¹⁵N]tZRIsomerization between cis- and trans-zeatin derivatives was found to be a minor metabolic pathway. nih.gov
Tobacco (Nicotiana tabacum) cells and Oat (Avena sativa) leavesRadioisotope-labeled tZ and cZNo cis-trans-isomerization was observed. oup.com

Metabolic Flux Analysis of Cytokinin Networks utilizing Labeled Zeatin

Metabolic flux analysis provides a dynamic understanding of the flow of metabolites through a biochemical network. The use of stable isotope-labeled compounds like trans-Zeatin-¹³C,d₂ is central to these investigations in the context of cytokinin metabolism. mdpi.comcreative-proteomics.com By introducing a labeled compound into a biological system, researchers can trace its journey in real-time, quantifying the rates (or flux) of its biosynthesis, degradation, and conversion into various metabolic products such as ribosides, nucleotides, and glucosides. creative-proteomics.compnas.org

This technique offers a significant advantage over static measurements of metabolite concentrations, as it provides insights into the kinetics of the cytokinin metabolic grid. For example, in vivo labeling experiments where plants are grown on media enriched with heavy water (D₂O) or fed with labeled precursors allow for the tracking of isotope incorporation into different cytokinin forms. pnas.org The rate of deuterium (B1214612) or ¹³C incorporation into zeatin monophosphate (ZMP) versus isopentenyladenosine-5'-monophosphate (iPMP) can reveal the relative activities of different biosynthetic branches. pnas.org

Services specializing in phytohormone analysis now offer metabolic flux studies using stable isotope-labeled compounds to precisely measure the rates of zeatin riboside biosynthesis and degradation. creative-proteomics.com Such analyses are critical for understanding how plants modulate cytokinin homeostasis in response to developmental cues or environmental stress. creative-proteomics.comnih.gov The data generated from these experiments can reveal, for instance, how quickly exogenously applied trans-zeatin is converted into its inactive storage forms (O-glucosides) or irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes. This quantitative information is crucial for building comprehensive models of hormone regulation.

Table 2: Illustrative Data from a Hypothetical Metabolic Flux Experiment Using Labeled trans-Zeatin (tZ)
Time After Application% of Total Labeled Pool as trans-Zeatin (tZ)% of Total Labeled Pool as trans-Zeatin Riboside (tZR)% of Total Labeled Pool as trans-Zeatin-O-Glucoside (tZOG)% of Total Labeled Pool as Degraded Products*
1 hour75%15%8%2%
6 hours40%25%28%7%
12 hours15%20%50%15%
24 hours5%10%65%20%
This table provides a simplified, illustrative example of how the metabolic fate of a labeled trans-zeatin pool might be tracked over time, showing its conversion to other key metabolites.

Investigations into Trans Zeatin 13c,d2 Transport and Distribution Dynamics in Plants

Tracing Long-Distance Transport via Xylem and Phloem

The long-distance transport of cytokinins occurs through both the xylem and phloem, ensuring their distribution from sites of synthesis to target tissues. portlandpress.comdoraagri.com Studies utilizing labeled molecules have provided significant insights into these pathways.

Acropetal Transport from Roots to Shoots

The primary direction of cytokinin transport is acropetal, moving from the roots, a major site of synthesis, to the shoots via the xylem. doraagri.comvedantu.com Research has consistently shown that trans-Zeatin (B1683218) (tZ)-type cytokinins are the predominant form found in xylem sap. frontiersin.orgfrontiersin.orgoup.com Experiments involving the application of labeled trans-Zeatin to roots have demonstrated its subsequent detection in the shoots, confirming this root-to-shoot translocation. d-nb.info This upward movement is crucial for regulating various aspects of shoot development, including leaf size and meristem activity. pnas.orgnih.govresearchgate.net Grafting experiments with cytokinin biosynthesis mutants have further solidified the understanding that root-synthesized cytokinins are essential for normal shoot growth. frontiersin.orgpnas.org

Basipetal Transport and Recirculation

While acropetal transport is dominant, basipetal transport, the movement from shoots to roots through the phloem, also plays a critical role in cytokinin distribution and signaling. doraagri.comnih.gov The major forms of cytokinins found in phloem sap are isopentenyladenine (iP)- and cis-zeatin (B600781) (cZ)-type cytokinins. portlandpress.comfrontiersin.org This downward transport is important for regulating root development, including vascular patterning and meristem maintenance. nih.govresearchgate.net Evidence also suggests a recirculation of cytokinins, where they can be transported up the xylem, distributed in the shoot, and then reloaded into the phloem for transport to other parts of the plant, including the roots. nih.govosti.gov This complex circulatory system allows for a highly regulated and systemic distribution of cytokinin signals throughout the plant.

Cellular and Subcellular Compartmentalization of trans-Zeatin and its Conjugates

The distribution of trans-Zeatin and its various conjugated forms is not uniform within the plant, extending to the cellular and subcellular levels. Different forms of cytokinins are compartmentalized in various tissues and organelles, which is crucial for their function and regulation. frontiersin.orgoup.com For instance, the active free-base forms like trans-Zeatin are often found at lower concentrations than their riboside or nucleotide precursors. The conversion between these forms is a key regulatory step. Subcellularly, the enzymes responsible for cytokinin biosynthesis and metabolism are located in specific compartments such as plastids, the cytoplasm, and the endoplasmic reticulum. frontiersin.org This compartmentalization suggests that intracellular transport mechanisms are necessary to move cytokinins and their precursors between these sites of synthesis, activation, and degradation.

Identification and Functional Characterization of Cytokinin Transporters

The movement of cytokinins across cellular membranes is facilitated by specific transporter proteins. The use of labeled cytokinins has been vital in identifying and characterizing these transporters, which belong to several protein families. portlandpress.comfrontiersin.org

Purine (B94841) Permeases (PUPs) and Equilibrative Nucleoside Transporters (ENTs)

The Purine Permease (PUP) family of transporters has been shown to be involved in the transport of cytokinin free bases. frontiersin.orgnih.gov Studies using yeast expression systems demonstrated that certain PUPs can mediate the uptake of radiolabeled trans-Zeatin. nih.govnih.gov For example, AtPUP1 and AtPUP2 in Arabidopsis have been shown to transport cytokinins. nih.gov The expression patterns of some PUP genes in vascular tissues suggest their role in the long-distance transport of these hormones. nih.govoup.com

Equilibrative Nucleoside Transporters (ENTs) are responsible for transporting cytokinin nucleosides, such as trans-Zeatin riboside. frontiersin.orgnih.govjipb.net Like PUPs, the function of ENTs in cytokinin transport was initially demonstrated in heterologous systems like yeast. oup.combohrium.com In rice, OsENT2 was shown to mediate the uptake of cytokinin ribosides. oup.com In Arabidopsis, AtENT3 and AtENT8 have been implicated in the transport of nucleoside-type cytokinins. nih.govjipb.net The localization of some ENTs in vascular tissues points to their involvement in the systemic distribution of cytokinin precursors. oup.com

ATP-Binding Cassette (ABC) Transporters (e.g., ABCG14)

Members of the ATP-Binding Cassette (ABC) transporter family, particularly from the G subfamily, are key players in the long-distance transport of cytokinins. portlandpress.comfrontiersin.org The Arabidopsis transporter ABCG14 has been extensively studied and is essential for the root-to-shoot translocation of trans-Zeatin-type cytokinins. pnas.orgresearchgate.netnih.gov Loss-of-function mutants of ABCG14 show severely retarded shoot growth due to a drastic reduction in cytokinin levels in the xylem sap. pnas.orgnih.gov Feeding experiments with labeled trans-Zeatin confirmed that ABCG14 functions as an efflux pump, likely loading cytokinins into the xylem for acropetal transport. frontiersin.orgresearchgate.net More recent evidence suggests that ABCG14 is also involved in the circular transport of iP-type cytokinins, participating in xylem loading in the root and phloem unloading in the shoot and root. nih.govosti.gov

Table 1: Key Transporters Involved in trans-Zeatin and its Derivatives' Transport

Transporter FamilySpecific Transporter(s)Substrate(s)Primary Location/FunctionKey Findings from Labeled Studies
Purine Permeases (PUPs) AtPUP1, AtPUP2, PUP14trans-Zeatin, other cytokinin basesPhloem loading, cellular uptakeDirect uptake of radiolabeled tZ demonstrated in yeast and protoplasts. nih.govnih.gov
Equilibrative Nucleoside Transporters (ENTs) OsENT2, AtENT3, AtENT8trans-Zeatin riboside, other cytokinin nucleosidesVascular tissues, cellular uptake of precursorsUptake of labeled tZ riboside shown in yeast and reduced uptake in ent mutants. jipb.netoup.com
ATP-Binding Cassette (ABC) Transporters AtABCG14trans-Zeatin type cytokininsRoot vasculature (xylem loading), phloem unloadingabcg14 mutants show ~90% reduction in labeled tZ in xylem sap; functions as an efflux pump. d-nb.infopnas.orgresearchgate.net

Phytohormone Circulation and Systemic Signaling

The coordination of growth and development between distant organs in a plant relies on a sophisticated long-distance communication network. Phytohormones, acting as chemical messengers, are central to this systemic signaling. researchgate.net Cytokinins, particularly the trans-zeatin (tZ) type, play a crucial role in regulating shoot growth in response to signals from the root system, such as nutrient availability. nih.gov The use of stable isotope-labeled compounds, such as trans-Zeatin-13C,d2, has been instrumental in elucidating the complex pathways of cytokinin circulation and their function as systemic signals. These labeled molecules act as tracers, allowing researchers to follow their movement from the site of application or synthesis to distant tissues, providing definitive evidence for long-distance transport. nih.gov

Research has established that different classes of cytokinins are spatially separated in their primary sites of synthesis and transport pathways. oup.com Isotope-labeling experiments have confirmed that tZ-type cytokinins are predominantly synthesized in the roots and transported acropetally (from root to shoot) through the xylem vascular tissue. nih.govoup.combiologists.com This upward flow, driven by transpiration, delivers root-synthesized cytokinins to the aerial parts of the plant to regulate shoot and leaf development. biologists.comtestbook.com Conversely, isopentenyladenine (iP)-type cytokinins are largely synthesized in the shoots and transported basipetally (from shoot to root) via the phloem, where they influence processes like root vascular patterning. biologists.comfrontiersin.orgnih.gov

The identification of specific transporter proteins has significantly advanced the understanding of how cytokinins are loaded into the vascular system for long-distance travel. A key player in the root-to-shoot transport of tZ is the ATP-binding cassette (ABC) transporter, ABCG14. biologists.com Studies using mutant plants lacking functional ABCG14 (abcg14) have provided compelling evidence for its role. When isotope-labeled tZ is supplied to the roots of abcg14 mutants, its accumulation in the shoots is drastically reduced compared to wild-type plants. nih.gov This demonstrates that ABCG14 is essential for loading tZ-type cytokinins into the xylem sap for their journey to the shoots. nih.govbiologists.com

Furthermore, investigations have revealed that both the free-base trans-zeatin and its riboside form, trans-zeatin riboside (tZR), act as systemic signals, but they can influence different aspects of shoot growth. frontiersin.org While tZR is often the more abundant form found in xylem sap, translocated tZ specifically plays a role in controlling leaf size. biologists.comfrontiersin.org The ratio of tZ to tZR in the xylem can change in response to environmental cues like nitrogen availability, suggesting that plants can fine-tune shoot growth by modulating the specific forms of cytokinin transported from the roots. biologists.comresearchgate.net Split-root experiments using labeled tZ have also provided direct evidence for the retrograde transport of root-synthesized cytokinins, where they are transported to the shoot and then re-circulated back down to the roots via the phloem, highlighting a complex, whole-plant circulatory system. researchgate.net

Table 1: Primary Distribution and Transport of Major Cytokinin Types

This table summarizes the main sites of synthesis and long-distance transport pathways for different types of cytokinins within the plant vascular system.

Cytokinin TypePrimary Site of SynthesisVascular Tissue for TransportDirection of TransportKey Transporter(s)
trans-Zeatin (tZ) typeRootsXylemRoot-to-Shoot (Acropetal)ABCG14 nih.govbiologists.com
Isopentenyladenine (iP) typeShootsPhloemShoot-to-Root (Basipetal)Not fully elucidated
cis-Zeatin (cZ) typeShoots and RootsPhloemBidirectionalNot fully elucidated

Table 2: Summary of Isotope-Labeling Experiments for Cytokinin Transport

This table outlines key findings from experiments that used isotopically labeled cytokinins to trace their movement and identify transport mechanisms.

Experimental SetupLabeled Compound UsedKey FindingImplicationReference(s)
Labeled tZ fed to roots of wild-type vs. abcg14 mutant ArabidopsisIsotope-labeled tZSignificantly less labeled tZ detected in the shoots of abcg14 mutants.ABCG14 is critical for loading root-synthesized cytokinins into the xylem for shootward transport. nih.gov
Split-root system with one part of the root system fed labeled tZ2H5-tZThe labeled cytokinin was detected in the shoot and subsequently in the untreated part of the root system.Demonstrates root-to-shoot transport and subsequent recirculation (retrograde transport) back to the roots. researchgate.net
Application of labeled tZ to plant roots[14C]tZLabeled cytokinin was detected in the xylem sap and subsequently in shoot tissues.Confirms the role of xylem as the primary conduit for the long-distance transport of root-derived zeatin. oup.com
Heterologous expression of ABCC4 in yeast fed labeled cytokininsStable isotope-labeled tZ (+10) and tZR (+15)Yeast cells expressing ABCC4 showed significantly lower intracellular levels of labeled tZ, but not tZR.ABCC4 is a potential efflux transporter specifically for the tZ free-base form. nih.gov

Impact of Trans Zeatin and Its Metabolites on Plant Physiology and Development Studies Utilizing Labeled Compound As Tracer

Regulation of Cell Division and Organogenesis

Cytokinins are renowned for their fundamental role in promoting cell division (cytokinesis) and directing organ formation, often in a delicate balance with auxin. slu.se Tracer experiments using labeled tZ have been instrumental in confirming its direct involvement and metabolic pathways during these processes.

Early studies using tritiated trans-zeatin (B1683218) ([³H]tZ) applied to radish seedlings and maize roots demonstrated its rapid conversion into various metabolites. nih.gov Within hours of application, the primary metabolites identified were zeatin riboside (ZR) and zeatin riboside 5'-phosphate (ZRMP), indicating that ribosylation is a key initial step in its metabolism. nih.gov Over longer periods, these were further converted into stable, inactive storage forms like O-glucosides and N-glucosides (e.g., Z7G and Z9G). nih.gov

In plant tissue culture, the ratio of auxin to cytokinin determines the developmental outcome. slu.se A high cytokinin-to-auxin ratio typically induces shoot formation. slu.se Studies on callus cultures have shown that exogenously applied labeled tZ is readily taken up by cells and metabolized. oup.comcuni.cz The formation of active nucleotide forms like ZRMP is crucial for inducing the expression of genes that drive the cell cycle and promote cell division. nih.gov The ability to trace the conversion of tZ to its riboside and nucleotide forms within these tissues provides a direct link between its metabolic activation and the observed morphogenic response. oup.comoup.com

Table 1: Key Metabolites Identified in Tracer Studies on Cell Division This table summarizes common metabolites observed when labeled trans-Zeatin is applied to plant tissues in studies of cell division and organogenesis.

Labeled Compound AppliedObserved MetabolitesMetabolic ProcessPhysiological RoleReference
[³H]trans-Zeatintrans-Zeatin Riboside (tZR), tZR Monophosphate (tZRMP)Ribosylation/PhosphorylationActivation of cytokinin signaling for cell division nih.gov
[³H]trans-Zeatintrans-Zeatin-9-Glucoside (Z9G), Adenine (B156593)Conjugation/DegradationInactivation and storage/catabolism nih.govoup.com
[¹³C,¹⁵N]tZRtZ, tZ-Ribotides (tZRPs), tZ-9-N-glucosideInterconversionMetabolic flux and homeostasis oup.com

Modulating Shoot Branching and Apical Dominance

Apical dominance, the phenomenon where the central stem grows more strongly than lateral stems, is classically controlled by a balance between auxin transported from the apex and cytokinins from the roots. oup.comnih.gov Tracer studies have been crucial in dissecting this long-distance signaling. It is understood that root-synthesized cytokinins are transported via the xylem to the shoots, where they promote the outgrowth of axillary buds. nih.govbiologists.com

Reciprocal grafting experiments combined with the analysis of cytokinin transport have shown that tZ-type cytokinins are preferentially transported from the root to the shoot. biologists.com Studies using labeled precursors have confirmed that tZ and its riboside, tZR, are major forms of cytokinin transported in the xylem sap. researchgate.net When the shoot apex is removed (decapitation), the flow of auxin ceases, leading to an observed increase in cytokinin levels in the axillary buds, which subsequently promotes their growth. researchgate.net Application of labeled tZ or its precursors can mimic this effect, directly linking cytokinin transport to the release from apical dominance. nih.gov

Furthermore, research indicates that auxin and other signals originating from the shoot can, in turn, regulate the synthesis and export of cytokinins from the root, highlighting a complex feedback loop that controls plant architecture. researchgate.net

Influence on Seed Development and Germination

Developing seeds are rich sources of cytokinins, and tZ plays a key role in establishing the seed as a nutrient sink and in regulating its growth and final size. nih.gov Tracer experiments have helped clarify the origin and metabolism of cytokinins within the seed. While some cytokinin is transported from the maternal plant, evidence suggests that filial tissues (the embryo and endosperm) are largely autonomous in their cytokinin biosynthesis. nih.gov

Isotope-labeling experiments in Arabidopsis have demonstrated that the prenyl side chain of tZ is primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is active in plastids. nih.govresearchgate.net By feeding labeled precursors specific to different isoprenoid pathways, researchers have traced the flow of molecules into the final tZ structure, confirming its biosynthetic origins in developing seeds. researchgate.net

During germination, cytokinin levels also change dynamically. While specific tracer studies on germination are less common, the general understanding is that cytokinins interact with other hormones like abscisic acid (ABA) and gibberellins (B7789140) to break dormancy and promote seedling growth. wikipedia.org Studies in oat have shown that applied labeled tZ is metabolized, influencing processes like chlorophyll (B73375) retention, which is essential for seedling establishment. oup.comoup.com

Response to Abiotic Environmental Stresses (e.g., Salinity, Nutrient Availability, Drought)

Plants must constantly adapt to environmental challenges. Cytokinins, including tZ, are key regulators in these stress responses. The use of stable isotope-labeled internal standards, such as deuterated tZ, has become a standard method for accurately quantifying the often-subtle changes in hormone levels during stress. nih.govplos.orguvic.ca

In response to nutrient availability, particularly nitrogen, plants modulate their growth, a process in which cytokinins act as long-distance signals. nih.gov Nitrate (B79036) supply to the roots stimulates the synthesis of tZ-type cytokinins, which are then transported to the shoot to signal the plant's nutrient status and promote growth. nih.gov Tracer experiments using ¹⁵N-labeled nitrate have helped correlate nitrogen uptake with the subsequent synthesis and transport of cytokinins.

Table 2: Observed Changes in trans-Zeatin Dynamics Under Abiotic Stress This table summarizes findings on how abiotic stress factors influence trans-Zeatin levels and metabolism, often quantified using isotope-labeled standards.

Stress FactorPlant Species/SystemObservation from Labeled StudiesInferred Role of tZReference
DroughtPrunus speciesSharp increase in tZ levels (quantified with labeled standards) in tolerant genotypes.Potential role in osmotic adjustment and stress signaling. csic.es
DroughtAptenia cordifoliaQuantification with deuterium-labeled standards showed altered cytokinin profiles in stressed vs. recovered plants.Involvement in "stress memory" and acclimation. plos.org
SalinityGeneralLevels of tZ often change, first increasing and then decreasing under prolonged salinity.Complex regulatory role in salt tolerance, mediating growth inhibition and adaptation. mdpi.comnih.gov
Nutrient (Nitrogen) AvailabilityArabidopsisNitrate supply increases the synthesis and root-to-shoot transport of tZ-type cytokinins.Acts as a long-distance signal of nutrient status to coordinate whole-plant growth. nih.gov

Crosstalk and Interactions with Other Phytohormone Signaling Pathways (e.g., Auxin, Abscisic Acid, Gibberellins)

Plant development is not governed by single hormones but by a complex network of interactions. Tracer studies using isotopically labeled tZ and other hormones have been invaluable for uncovering this crosstalk.

The interaction between auxin and cytokinin is one of the most well-studied hormonal relationships. slu.seresearchgate.net In vivo deuterium (B1214612) labeling methods have shown that cytokinin can modulate the rate of auxin biosynthesis. mdpi.com Conversely, experiments have demonstrated that auxin can negatively regulate cytokinin biosynthesis. slu.se For instance, applying labeled auxin was shown to cause a rapid decrease in the biosynthesis of cytokinins. slu.se Studies using labeled tZ in Arabidopsis mutants have further revealed that cytokinin signaling can affect auxin distribution by regulating the expression of PIN-family auxin transporters. biorxiv.org

Crosstalk with ABA is central to stress responses. nih.gov Analysis of mutants with altered cytokinin levels shows a clear impact on ABA biosynthesis and signaling, indicating that these pathways are co-regulated. nih.gov Similarly, interactions with gibberellins (GA) are evident. In rice gibberellin signaling mutants, the levels of tZ-type cytokinins were found to be elevated, while GA levels were reduced, suggesting a feedback mechanism between these two hormone classes that regulates plant stature and development. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives in Trans Zeatin 13c,d2 Studies

Integration with Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of a plant's response to cytokinins requires a holistic view that connects hormonal signals to downstream molecular and physiological changes. The integration of studies using trans-Zeatin-¹³C,d₂ with multi-omics platforms—transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this.

Stable isotope-labeled standards are crucial for the accurate quantification of phytohormones in complex plant extracts using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov By using trans-Zeatin-¹³C,d₂ as an internal standard, researchers can precisely measure the concentration of endogenous trans-zeatin (B1683218) and its metabolites, a practice central to the field of "hormonomics". nih.gov This quantitative accuracy is the foundation upon which multi-omics studies are built.

In a typical integrated study, the application of trans-Zeatin-¹³C,d₂ allows for the precise tracking of its metabolic fate. This metabolomic data can then be correlated with global changes in gene expression (transcriptomics) and protein abundance (proteomics). For instance, researchers can identify which genes are upregulated or downregulated in response to a known increase in cytokinin levels, or which proteins are synthesized or modified. This approach helps to build comprehensive models of cytokinin signaling pathways, from the initial signal to the ultimate cellular response. Such studies have been applied to understand developmental processes like somatic embryogenesis in Norway spruce, where the profiles of numerous phytohormones were correlated with developmental stages. frontiersin.org

Table 1: Role of trans-Zeatin-¹³C,d₂ in Integrated Omics Studies

Omics FieldRole of trans-Zeatin-¹³C,d₂Research Objective
Metabolomics Serves as an internal standard for absolute quantification of endogenous cytokinins. nih.gov Acts as a tracer to follow metabolic conversion and degradation pathways. panomix.comTo accurately measure cytokinin pools and determine metabolic flux.
Transcriptomics Provides a controlled input signal (known cytokinin concentration) to correlate with changes in gene expression.To identify cytokinin-responsive genes and regulatory networks. unl.pt
Proteomics Helps link quantified changes in cytokinin levels to alterations in the proteome (protein expression and post-translational modifications).To identify proteins involved in cytokinin signaling, transport, and downstream responses. unl.pt

This integrated approach is essential for dissecting the complex cross-talk between different phytohormone networks and for understanding how plants modulate their development in response to environmental cues. mdpi.com

Spatiotemporal Resolution of Cytokinin Dynamics in Live Plants

Understanding where and when cytokinins are active is crucial to understanding their function. Advanced analytical techniques are increasingly being used with isotopic tracers to provide high-resolution spatial and temporal maps of hormone dynamics within living plant tissues.

One of the most promising techniques is Mass Spectrometry Imaging (MSI). When coupled with stable-isotope tracing, a method termed iso-imaging, MSI allows for the visualization and quantification of metabolic activity in distinct regions of a tissue sample. nih.gov By supplying a plant with a labeled compound like trans-Zeatin-¹³C,d₂, researchers can use MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) to map the distribution of the tracer and its labeled metabolites. This can reveal sites of active metabolism and accumulation at a microscopic level. nih.gov

Furthermore, combining isotopic labeling with live-cell imaging provides dynamic information. While trans-Zeatin-¹³C,d₂ itself is not fluorescent, its application can be correlated with the activity of fluorescent biosensors designed to report cytokinin signaling. nih.gov For example, researchers have used a fluorescence-based cytokinin sensor to perform high-resolution temporal characterization of cytokinin responses during nodule development in Medicago truncatula. nih.gov Using an isotopic tracer in parallel would confirm that the observed sensor activity is a direct result of cytokinin uptake and metabolism in those specific cells.

Another approach involves tracing short-lived positron-emitting isotopes like Carbon-11 (¹¹C) with Positron Emission Tomography (PET). researchgate.net This technique allows for the real-time, non-invasive visualization of tracer movement throughout a living plant. While requiring specialized facilities, the concepts from ¹¹C-PET studies can inform experiments using stable isotopes like ¹³C. The high temporal resolution of PET demonstrates the power of tracking isotopes to understand transport dynamics, a principle that also applies to tracking the fate of trans-Zeatin-¹³C,d₂ through destructive sampling over a time course. researchgate.net

Development of Next-Generation Isotopic Tracers with Enhanced Specificity

The evolution of analytical instrumentation continually pushes the need for more sophisticated chemical tools. The development of next-generation isotopic tracers for phytohormone research is focused on enhancing specificity, sensitivity, and the amount of information that can be gleaned from a single experiment.

Future tracers may incorporate multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) within the same molecule. This "multi-labeling" approach can provide more detailed insights into metabolic pathways. By tracking the fate of different parts of the molecule simultaneously, researchers can distinguish between the degradation of the purine (B94841) ring and the modification of the side chain, for example.

Enhanced specificity also relates to the design of tracers for specific analytical platforms. As mass spectrometry methods become more sensitive, there is a drive to develop tracers that can be detected at extremely low concentrations, mirroring the physiological levels of many active hormones. nih.gov This involves optimizing the isotopic enrichment and the fragmentation patterns of the tracer for maximum signal intensity and minimal interference from the complex plant matrix.

Moreover, there is potential in developing tracers that are "caged" or can be activated by a specific trigger, such as light. This would allow for the controlled release of the labeled cytokinin at a precise time and location within the plant, offering unparalleled spatiotemporal control in experiments.

Quantitative Modeling of Phytohormone Networks

The vast amounts of quantitative data generated from studies using trans-Zeatin-¹³C,d₂ are ideal inputs for computational and mathematical models of phytohormone networks. These models are essential for simulating and predicting the complex, non-linear interactions that govern plant development.

Data on the rates of cytokinin biosynthesis, transport, and catabolism, obtained through tracer experiments, provide the parameters needed to build robust kinetic models. panomix.com For instance, a study in Arabidopsis thaliana used exogenously applied cytokinins to measure conversion rates between different forms, concluding that there was no significant isomerization between trans- and cis-zeatin (B600781) types and that N-glucosides of trans-zeatin could be cleaved back to the active base. panomix.com This type of data is critical for creating an accurate diagram of metabolic transformations.

Software packages like isotracer, an R package for the analysis of tracer addition experiments, are designed to estimate nutrient flow parameters across a network from isotope tracing data. biorxiv.org Such tools can be used to model the flow of cytokinins through different plant compartments (e.g., from root to shoot) and to calculate turnover rates in various tissues. By modeling how a pulse of labeled cytokinin moves through the system, researchers can test hypotheses about transport mechanisms and regulatory feedback loops. biorxiv.org

Ultimately, these quantitative models can help predict how the entire phytohormonal network will respond to genetic modifications or environmental changes. This predictive power is a key goal of systems biology and has significant implications for designing strategies for crop improvement.

Applications in Agricultural Biotechnology for Crop Improvement

The fundamental knowledge gained from research using trans-Zeatin-¹³C,d₂ directly informs efforts in agricultural biotechnology to improve crop yield, quality, and resilience. Cytokinins are known to regulate numerous agronomic traits, including seed number and size, shoot branching, nutrient uptake, and stress tolerance. nih.govagropages.com

By precisely measuring cytokinin metabolism and distribution, researchers can identify key enzymatic or transport steps that are bottlenecks for a desired trait. For example, understanding the role of trans-zeatin in establishing sink strength is crucial for improving seed yield in cereals and legumes. nih.gov Tracer studies can pinpoint the specific enzymes, such as cytokinin oxidase/dehydrogenase (CKX) which degrades active cytokinins, that control the level of active hormone in developing seeds. This knowledge allows biotechnologists to target the genes encoding these enzymes for modification. Downregulating a specific CKX gene in a targeted tissue could increase local cytokinin levels, potentially leading to larger seeds or more of them.

Similarly, cytokinins are involved in plant responses to abiotic stresses like drought and salinity. agropages.comnih.gov Using trans-Zeatin-¹³C,d₂ to trace cytokinin metabolism under stress conditions can reveal how plants reallocate these growth-promoting hormones. This can lead to the identification of genes that confer stress tolerance, which can then be introduced into elite crop varieties through genetic engineering or marker-assisted breeding. The ultimate goal is to develop crops that maintain high yields even under adverse environmental conditions, a critical challenge for global food security. agropages.comnih.gov

Q & A

Q. What is the role of isotopic labeling (13C and d2) in trans-Zeatin studies, and how does it enhance experimental accuracy?

Isotopic labeling allows precise tracking of cytokinin metabolism and transport pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, 13C labeling enables quantification of carbon flux in metabolic studies, while deuterium (d2) substitution minimizes isotopic interference in MS analysis. Researchers should validate labeling efficiency (>98% isotopic purity) via high-resolution MS and cross-reference retention times with unlabeled standards to ensure specificity .

Q. How should experimental protocols for trans-Zeatin-13C,d2 be designed to ensure reproducibility?

Protocols must detail:

  • Hypothesis-driven objectives : e.g., tracing cytokinin translocation in Arabidopsis mutants.
  • Controls : Include unlabeled trans-Zeatin and solvent-only groups to isolate isotopic effects.
  • Method transparency : Specify extraction solvents (e.g., methanol:water gradients), LC-MS parameters (e.g., ESI+ mode), and calibration curves using certified reference materials. Reproducibility hinges on adhering to journal guidelines for experimental reporting, such as documenting batch-specific purity levels and storage conditions (−20°C in inert atmospheres) .

Q. What are the key challenges in synthesizing and purifying this compound?

Synthesis requires regioselective deuteration and 13C incorporation at the adenine moiety, typically via Pd-catalyzed hydrogen-deuterium exchange. Purification involves reversed-phase HPLC with deuterated solvents to avoid isotopic dilution. Researchers must validate purity (>99%) using tandem MS/MS and report retention time shifts caused by deuterium isotope effects in chromatograms .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying pH conditions?

Conflicting stability profiles often arise from methodological differences in buffer preparation (e.g., phosphate vs. Tris buffers) or incubation temperatures. To address this:

  • Conduct accelerated degradation studies (e.g., 40°C for 72 hours) with pH-controlled buffers.
  • Use isotope dilution MS to quantify degradation products (e.g., adenine-13C,d2).
  • Cross-validate findings with independent labs using harmonized protocols .

Q. What advanced analytical techniques are critical for distinguishing endogenous trans-Zeatin from its labeled analog in plant tissues?

High-resolution mass spectrometry (HRMS) with a mass accuracy <2 ppm is essential. For example, use Q-Exactive Orbitrap MS to differentiate endogenous trans-Zeatin (m/z 220.1184) from 13C,d2-labeled analogs (m/z 223.1356). Couple this with in-source fragmentation to confirm isotopic patterns and avoid false positives from matrix interferences .

Q. How can isotopic tracer studies using this compound be integrated with transcriptomic data to map cytokinin signaling networks?

Design multi-omics workflows:

  • Administer labeled trans-Zeatin to synchronized cell cultures.
  • Pair MS-based metabolite profiling with RNA-seq to correlate isotopic enrichment with gene expression (e.g., ARR transcription factors).
  • Use pathway analysis tools (e.g., KEGG) to link metabolic flux to regulatory networks. Ensure data alignment by normalizing isotopic ratios to internal standards .

Q. What statistical approaches are recommended for analyzing low-abundance this compound signals in complex biological matrices?

Apply non-parametric tests (e.g., Mann-Whitney U) to account for non-normal signal distributions. Use limit of quantification (LOQ) thresholds (e.g., signal-to-noise >10:1) and impute missing data via maximum likelihood estimation. Validate findings with bootstrapping to minimize Type I errors in low-sample-size studies .

Methodological Best Practices

Q. How should researchers validate the absence of isotopic cross-talk in multiplexed assays involving this compound?

Perform spike-and-recovery experiments:

  • Spike labeled trans-Zeatin into plant extracts at known concentrations.
  • Quantify recovery rates using standard addition curves.
  • Assess cross-talk by co-analyzing unlabeled and labeled analogs in the same run. Adjust collision energies in MS/MS to minimize fragment ion overlap .

Q. What are the ethical considerations for citing prior studies on this compound in grant proposals?

Cite primary literature that first reported synthesis protocols or metabolic applications. Avoid referencing non-peer-reviewed sources (e.g., vendor catalogs). Acknowledge funding sources for isotope procurement (e.g., NSF Chemistry Division) to comply with transparency guidelines .

Data Interpretation and Reporting

Q. How can researchers address discrepancies between in vitro and in vivo isotopic enrichment ratios?

Discrepancies often reflect tissue-specific metabolic compartmentalization. Mitigate this by:

  • Performing subcellular fractionation (e.g., chloroplast isolation) prior to MS analysis.
  • Applying kinetic modeling (e.g., Michaelis-Menten) to account for enzyme saturation effects.
  • Reporting compartment-specific enrichment factors in supplementary datasets .

Q. What peer-review criteria should be prioritized when evaluating studies using this compound?

Reviewers should assess:

  • Isotopic purity validation (e.g., HRMS spectra in supplementary materials).
  • Appropriateness of statistical methods for low-abundance signals.
  • Cross-disciplinary relevance (e.g., applications in plant senescence or stress response).
    Reject studies lacking negative controls or using unvalidated commercial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.